1-(2-Methoxyphenyl)ethane-1,2-diol
Overview
Description
1-(2-Methoxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms The presence of a methoxy group (-OCH3) on the phenyl ring distinguishes it from other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-methoxyphenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the microbial resolution of racemic mixtures. For instance, the diacetate of this compound can be exposed to microorganisms like Trichoderma viride, which selectively hydrolyzes one enantiomer, leaving the other enantiomer intact .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further convert the compound into alcohols or hydrocarbons using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like halides (Cl-, Br-) in polar aprotic solvents.
Major Products Formed
Oxidation: 2-methoxyphenylacetone or 2-methoxybenzaldehyde.
Reduction: 1-(2-methoxyphenyl)ethanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s overall bioactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol (ethylene glycol): A simple diol without the methoxy group.
2-Methoxyethanol: Contains a methoxy group but lacks the second hydroxyl group.
1,2-Dimethoxyethane: Contains two methoxy groups instead of hydroxyl groups.
Uniqueness
1-(2-Methoxyphenyl)ethane-1,2-diol is unique due to the presence of both a methoxy group and two hydroxyl groups on adjacent carbon atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-(2-methoxyphenyl)ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,10-11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCOXRGEIUXEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20793684 | |
Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65308-94-3 | |
Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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